3-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine
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Overview
Description
3-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine is a chemical compound with the molecular formula C8H12F3N and a molecular weight of 179.18 g/mol It is characterized by the presence of a trifluoromethyl group attached to a bicyclo[221]heptane ring system, which includes an amine functional group
Preparation Methods
The synthesis of 3-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine typically involves the introduction of the trifluoromethyl group into the bicyclo[2.2.1]heptane framework. One common synthetic route includes the reaction of a bicyclo[2.2.1]heptan-2-amine precursor with a trifluoromethylating agent under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The amine group can participate in substitution reactions with various electrophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. The amine group may participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity .
Comparison with Similar Compounds
3-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptan-2-amine: Lacks the trifluoromethyl group, which may result in different reactivity and applications.
3-(Methyl)bicyclo[2.2.1]heptan-2-amine: Contains a methyl group instead of a trifluoromethyl group, leading to variations in chemical properties and uses.
3-(Chloromethyl)bicyclo[2.2.1]heptan-2-amine:
These comparisons highlight the unique features of this compound, particularly the influence of the trifluoromethyl group on its chemical behavior and applications.
Properties
IUPAC Name |
3-(trifluoromethyl)bicyclo[2.2.1]heptan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N/c9-8(10,11)6-4-1-2-5(3-4)7(6)12/h4-7H,1-3,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMFHKQNUYFGNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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